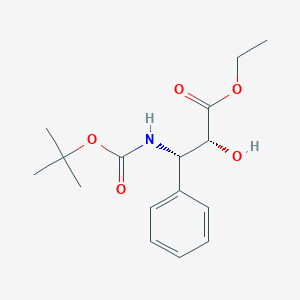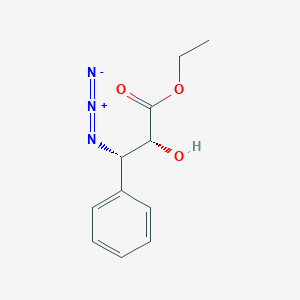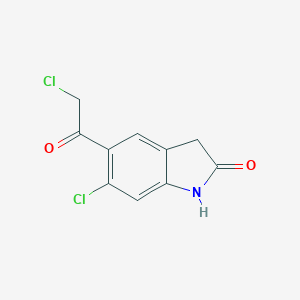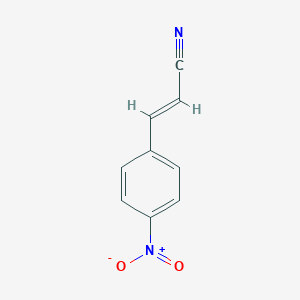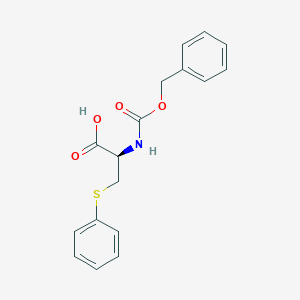
CBZ-S-Phenyl-L-Cysteine
概要
説明
CBZ-S-Phenyl-L-Cysteine, also known as N-Cbz-S-Phenyl-L-Cysteine, is a compound that contains a N-Cbz protecting group, a phenyl group, and an L-cysteine group. This compound is significant in medicinal chemistry and organic synthesis, particularly in the synthesis of peptides and proteins. The N-Cbz protecting group safeguards the amino group in cysteine, ensuring the selectivity of other chemical reactions. It is also commonly used in the synthesis of biologically active peptide drugs, such as anticancer drugs .
準備方法
The preparation of CBZ-S-Phenyl-L-Cysteine is generally accomplished through chemical synthesis. Common synthetic routes include:
Introduction of a N-Cbz Protecting Group: This involves protecting the amino group on cysteine.
Introduction of a Phenyl Group: This involves attaching a phenyl group to the thio group on cysteine.
A highly efficient chemoenzymatic method has also been developed, which uses tryptophan synthase. This method involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase .
化学反応の分析
CBZ-S-Phenyl-L-Cysteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
CBZ-S-Phenyl-L-Cysteine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and proteins.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Medicine: It is used in the synthesis of biologically active peptide drugs, such as anticancer drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of CBZ-S-Phenyl-L-Cysteine involves its role as a protecting group in peptide synthesis. The N-Cbz group protects the amino group in cysteine, allowing for selective reactions to occur at other sites. This selectivity is crucial in the synthesis of complex peptides and proteins .
類似化合物との比較
CBZ-S-Phenyl-L-Cysteine is unique due to its specific structure and the presence of the N-Cbz protecting group. Similar compounds include:
S-Phenyl-L-Cysteine: Lacks the N-Cbz protecting group.
N-Cbz-L-Cysteine: Lacks the phenyl group.
N-Cbz-S-Benzyl-L-Cysteine: Contains a benzyl group instead of a phenyl group
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in specific synthetic and research contexts.
特性
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBOGFMUFMJWEP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159453-24-4 | |
| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159453-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic approach for producing CBZ-S-Phenyl-L-Cysteine?
A1: A widely used method for synthesizing N-Carboxybenzyl-(S-Phenyl)-L-Cysteine (this compound) starts with the β-lactone of N-Carboxybenzyl-L-serine. This approach has been successfully scaled to multi-kilogram production and yields the desired compound with high optical purity. []
Q2: Are there any novel intermediate compounds identified in the synthesis of this compound or its derivatives?
A2: Yes, recent research has led to the identification of novel intermediate compounds during the synthesis of halogenoalkyl alcohol derivatives using this compound as a starting material. These include new active ester derivatives, a novel ylide compound (formula 5), and a halomethyl ketone intermediate (formula 6). These discoveries pave the way for the efficient production of (2S, 3R)-N-Carboxybenzyl-3-amino-1-halogeno-4-phenylsulfanyl-butane-2-ol derivatives. []
Q3: What is a notable application of this compound in synthetic chemistry?
A3: this compound serves as a valuable starting material in the synthesis of various organic compounds. One notable application is its use in a convenient, large-scale synthesis of N-Carboxybenzyl-(S-Phenyl)-L-Cysteine itself. This highlights the compound's versatility and importance in synthetic organic chemistry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


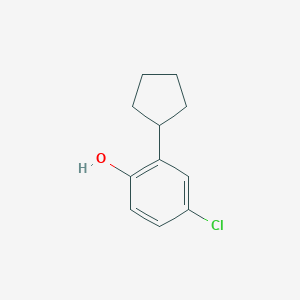
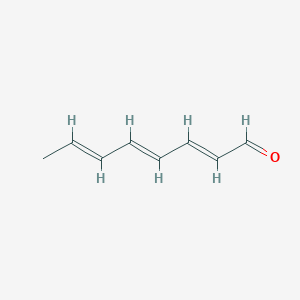

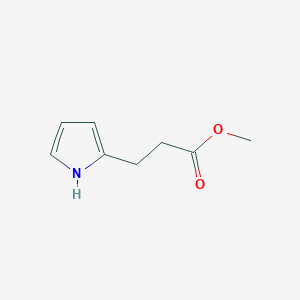
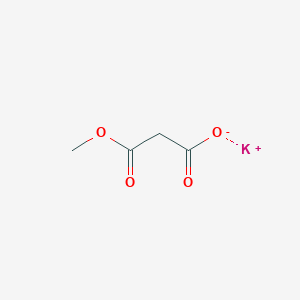
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)

